Lipophilicity Compared to Carbidopa
Carbidopa Ethyl Ester demonstrates a markedly higher calculated LogP value (1.51660 [1]) compared to the parent drug Carbidopa, for which reported values range from -0.05 to 0.494 [2][3]. This increased lipophilicity is a direct consequence of ethyl esterification and is a key design feature for prodrugs, theoretically enhancing membrane permeability and absorption.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.51660 (Carbidopa Ethyl Ester free base) [1] |
| Comparator Or Baseline | Carbidopa: -0.05 [2] to 0.494 [3] |
| Quantified Difference | A difference of 1.0 to 1.5 LogP units, indicating significantly greater lipophilicity for the ethyl ester. |
| Conditions | Calculated partition coefficient (clogP) derived from molecular structure. |
Why This Matters
For researchers developing novel formulations or studying prodrug activation, this quantifiable increase in lipophilicity provides a scientific basis for selecting Carbidopa Ethyl Ester over Carbidopa for investigations where enhanced membrane permeability is a critical parameter.
- [1] Chemsrc. Carbidopa Ethyl Ester (CAS 91908-71-3) Properties. Available at: https://m.chemsrc.com/en/cas/91908-71-3_1423019.html (Accessed 2026). View Source
- [2] Clinical Drug Experience Knowledgebase. Carbidopa ALogP Data. Available at: https://www.cdek.liu.edu (Accessed 2026). View Source
- [3] ChemGrid. Carbidopa LogP Data. Available at: http://chemgrid.org (Accessed 2026). View Source
